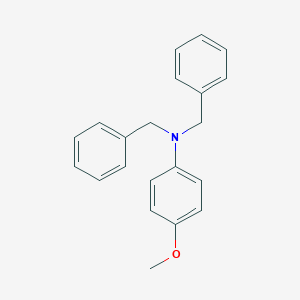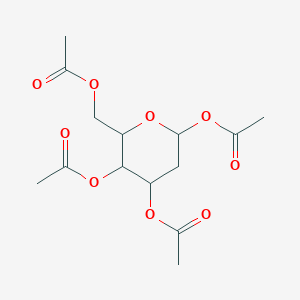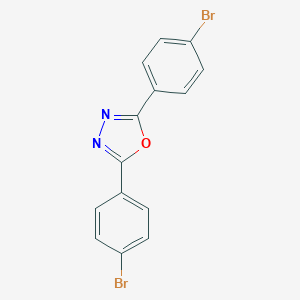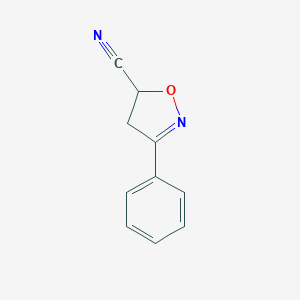
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile, also known as PHCCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PHCCC belongs to the class of isoxazole derivatives and has been shown to have modulatory effects on the glutamate receptor, which is a critical component of the central nervous system.
Wirkmechanismus
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile acts as a positive allosteric modulator of the AMPA receptor, which is a subtype of the glutamate receptor. The compound enhances the activity of the receptor, leading to increased synaptic transmission and improved neuronal function. 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile has also been shown to have neuroprotective effects, which may be due to its ability to modulate glutamate receptor activity.
Biochemische Und Physiologische Effekte
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile has been shown to have a variety of biochemical and physiological effects, including increased synaptic transmission, improved neuronal function, and neuroprotection. The compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate glutamate receptor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile in lab experiments is its ability to modulate glutamate receptor activity, which is a critical component of the central nervous system. However, one limitation of using 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile, including the development of more potent and selective compounds that target the glutamate receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile, as well as its potential therapeutic applications in neurological disorders. Finally, the development of new methods for synthesizing 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile may also be an area of future research.
Synthesemethoden
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile can be synthesized using a variety of methods, including the reaction of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid with thionyl chloride, followed by reaction with cyanide ion. Another method involves the reaction of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid with phosphorous oxychloride, followed by reaction with sodium cyanide.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile has been shown to have potential therapeutic applications in a variety of neurological disorders, including epilepsy, depression, and anxiety. The compound has been shown to modulate the activity of the glutamate receptor, which plays a critical role in the regulation of synaptic transmission in the central nervous system.
Eigenschaften
CAS-Nummer |
1011-38-7 |
|---|---|
Produktname |
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile |
Molekularformel |
C10H8N2O |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-5,9H,6H2 |
InChI-Schlüssel |
JJLQMPQQWPQNEH-UHFFFAOYSA-N |
SMILES |
C1C(ON=C1C2=CC=CC=C2)C#N |
Kanonische SMILES |
C1C(ON=C1C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





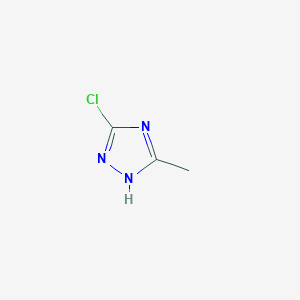

![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)
